

# Application Notes and Protocols for OncoACP3 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria and experimental protocols for clinical trials involving **OncoACP3**, a novel ligand targeting Prostatic Acid Phosphatase (ACP3). **OncoACP3** is being investigated as both a diagnostic and therapeutic agent in prostate cancer. The information herein is compiled from publicly available clinical trial information and scientific literature.

## Introduction to OncoACP3 and ACP3 Targeting

**OncoACP3** is a high-affinity small molecule ligand for Prostatic Acid Phosphatase (ACP3), an enzyme highly expressed in both primary and metastatic prostate cancer lesions[1]. Unlike Prostate-Specific Membrane Antigen (PSMA), another well-known target in prostate cancer, ACP3 shows minimal expression in healthy organs, potentially offering a cleaner safety profile for targeted radiopharmaceutical therapies[2][3].

**OncoACP3** can be labeled with different radioisotopes for distinct clinical applications:

- Diagnostic Imaging: Labeled with Gallium-68 (<sup>68</sup>Ga), <sup>68</sup>Ga-**OncoACP3** is used as a PET radiotracer for the diagnostic imaging of prostate cancer[1].
- Therapeutic Intervention: Labeled with therapeutic radioisotopes like Lutetium-177 (<sup>177</sup>Lu) or Actinium-225 (<sup>225</sup>Ac), OncoACP3 is being developed for the treatment of metastatic prostate cancer[2][4].





# Patient Selection Criteria for OncoACP3 Clinical Trials

The following tables summarize the patient selection criteria for the known **OncoACP3** clinical trial (NCT06840535), a Phase I study evaluating the safety and dosimetry of <sup>68</sup>Ga-**OncoACP3** PET/CT. While specific criteria for therapeutic trials with <sup>177</sup>Lu-**OncoACP3** or <sup>225</sup>Ac-**OncoACP3** are not yet publicly available, the criteria for similar radiopharmaceutical trials targeting prostate cancer are provided for context.

Table 1: Inclusion Criteria for <sup>68</sup>Ga-OncoACP3

Diagnostic Trial (NCT06840535)[1]

| Criteria Category  | Specific Requirement                                                                                                                                                                                                                                                                                                                             |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis          | Confirmed diagnosis of prostate cancer.                                                                                                                                                                                                                                                                                                          |
| Age                | 18 years or older.                                                                                                                                                                                                                                                                                                                               |
| Clinical Scenarios | - Suspected metastasis in patients who are candidates for initial definitive therapy Suspected recurrence based on elevated serum prostate-specific antigen (PSA) level (progressive and confirmed serum PSA level > 0.2 ng/mL) Known metastatic disease and are potential candidates for treatment with <sup>177</sup> Lulabelled PSMA ligands. |
| Prior Imaging      | Patients who have already received standard of care imaging.                                                                                                                                                                                                                                                                                     |
| PSMA Status        | Patients with negative PSMA-PET/CT or discordant PSMA PET and FDG-PET findings are eligible.                                                                                                                                                                                                                                                     |
| Informed Consent   | Evidence of a personally signed and dated informed consent document.                                                                                                                                                                                                                                                                             |
| Contraception      | Subjects able to father children must agree to practice effective contraception for three months starting from the study drug administration.                                                                                                                                                                                                    |



Table 2: Exclusion Criteria for <sup>68</sup>Ga-OncoACP3

<u>Diagnostic Trial (NCT06840535)[1]</u>

| Criteria Category           | Specific Requirement                                                                                                                                                                                                                                                |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Concomitant Conditions      | - Any concomitant infections or active concomitant disease Any concomitant condition which in the opinion of investigators makes it undesirable for the patient to participate in the study or which could jeopardize compliance with the protocol.                 |
| Prior Therapy Toxicity      | All acute toxic effects (excluding alopecia and fatigue) of any prior therapy (including surgery, radiation therapy, chemotherapy) must have resolved to National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) (v. 5.0) Grade ≤ 1. |
| Life Expectancy             | Less than 12 weeks.                                                                                                                                                                                                                                                 |
| Recent Major Trauma/Surgery | Major trauma including major surgery (such as abdominal/cardiac/thoracic surgery) within 4 weeks of administration of the study drug.  (Minimally invasive procedures such as biopsies are not considered exclusion criteria).                                      |
| Wounds                      | Serious, non-healing wound, ulcer, or bone fracture.                                                                                                                                                                                                                |
| Allergies                   | Allergy to the study medication or its excipients.                                                                                                                                                                                                                  |

# Experimental Protocols 68Ga-OncoACP3 PET/CT Imaging Protocol (Based on NCT06840535)

This protocol outlines the key steps for performing PET/CT imaging with <sup>68</sup>Ga-**OncoACP3**.

Workflow:







- Patient Preparation: No specific patient preparation such as fasting is explicitly mentioned in the available data.
- Radiotracer Administration: A single intravenous bolus administration of <sup>68</sup>Ga-OncoACP3 is performed.
- PET/CT Imaging: A series of PET/CT scans are conducted to assess the biodistribution, pharmacokinetics (PK), and dosimetry of the radiotracer.
- Biological Sampling: Blood and urine samples are collected to further evaluate the pharmacokinetics.
- Dosimetry Evaluation: Full dosimetry evaluations are performed for a specific cohort of
  patients (Cohort A in the trial) without visceral or bone metastases that could interfere with
  the assessment of healthy organs. Dosimetry in other patients is performed as feasible
  based on their disease burden.
- Safety Assessment: All patients are assessed for safety.





<sup>68</sup>Ga-OncoACP3 PET/CT Imaging Workflow

Click to download full resolution via product page

Caption: Workflow for <sup>68</sup>Ga-OncoACP3 PET/CT imaging protocol.

## **ACP3 Signaling Pathway in Prostate Cancer**

Cellular Prostatic Acid Phosphatase (cPAP), also known as ACP3, functions as a protein tyrosine phosphatase. In prostate cancer, it has been shown to act as a tumor suppressor by dephosphorylating key signaling molecules, thereby inhibiting cell proliferation. One of its important substrates is the ErbB-2 (HER2) receptor. By dephosphorylating ErbB-2, ACP3 can



downregulate the downstream MAPK signaling pathway, which is crucial for cell growth and survival.



ACP3 (cPAP) Signaling Pathway in Prostate Cancer

Click to download full resolution via product page

Caption: Simplified ACP3 signaling pathway in prostate cancer.

### **Logical Relationship for Patient Selection**

The selection of patients for the <sup>68</sup>Ga-**OncoACP3** diagnostic trial follows a clear logical progression based on their clinical status and diagnostic needs.





Patient Selection Logic for <sup>68</sup>Ga-OncoACP3 Diagnostic Trial

#### Click to download full resolution via product page

Caption: Logical flow for patient eligibility in the NCT06840535 trial.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for the official clinical trial protocols. Researchers should always refer to the specific and complete documentation for any clinical trial they are considering. As of the last update, detailed patient selection criteria for therapeutic OncoACP3 trials were not yet publicly available. The information will be updated as it becomes available.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. uniprot.org [uniprot.org]
- 3. 177Lu-PSMA-I&T for Prostate Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. A Study to Evaluate the Safety and Dosimetry of 68Ga-OncoACP3 in Patients With Prostate Cancer [clin.larvol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for OncoACP3 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562980#patient-selection-criteria-for-oncoacp3clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com